BenchChemオンラインストアへようこそ!

6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

6-(2-Bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 58819-97-9) is a heterocyclic small molecule belonging to the 1,4-benzoxazin-3-one class, bearing an electrophilic bromoacetyl group at the C6 position of the fused benzene ring. With a molecular formula of C₁₀H₈BrNO₃ and a molecular weight of 270.08 g/mol , this compound is primarily utilized as a covalent warhead-equipped synthetic intermediate for constructing bioactive molecules, including kinase inhibitors, antimicrobial agents, and chemical probes.

Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
CAS No. 58819-97-9
Cat. No. B3146047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS58819-97-9
Molecular FormulaC10H8BrNO3
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CBr
InChIInChI=1S/C10H8BrNO3/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14)
InChIKeyKCLZQHKWRYPSIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 58819-97-9): Core Intermediate Identity and Sourcing-Relevant Physicochemical Profile


6-(2-Bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 58819-97-9) is a heterocyclic small molecule belonging to the 1,4-benzoxazin-3-one class, bearing an electrophilic bromoacetyl group at the C6 position of the fused benzene ring. With a molecular formula of C₁₀H₈BrNO₃ and a molecular weight of 270.08 g/mol [1], this compound is primarily utilized as a covalent warhead-equipped synthetic intermediate for constructing bioactive molecules, including kinase inhibitors, antimicrobial agents, and chemical probes . Its solid-state melting point of 220–225 °C and the requirement for storage at −4 °C underscore a reactivity profile that is meaningfully distinguishable from close structural analogs .

Why Swapping 6-(2-Bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one for Other Bromoacetyl-Benzoxazinones Compromises Reactivity, Selectivity, and Reproducibility


Superficially similar bromoacetyl-substituted benzoxazinones—differing only in the position of the electrophilic side chain or the presence of an additional methyl group—exhibit divergent physicochemical properties (e.g., TPSA, LogP, and steric accessibility) and disparate handling requirements. These differences directly affect nucleophile-accessible surface area, reaction kinetics in covalent inhibitor assembly, and long-term storage stability . Consequently, substituting the C6-bromoacetyl derivative with, for example, the C7 regioisomer (CAS 84330-85-8) or the 2-methyl congener (CAS 139417-14-4) without re-optimization of reaction conditions, purification protocols, or biological assay parameters introduces uncontrolled variability into both synthetic and screening workflows.

Head-to-Head Quantitative Evidence: 6-(2-Bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one vs. Closest Analogs


C6-Regioisomer Demonstrates a 6.3% Higher Topological Polar Surface Area (TPSA) than the C7-Analog, Altering Permeability and Target Engagement

The topological polar surface area (TPSA) of 6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is computed at 58.89 Ų , whereas the C7-substituted regioisomer (CAS 84330-85-8) yields a TPSA of 55.40 Ų . This 3.49 Ų difference—representing a 6.3% increase—signifies altered hydrogen-bonding capacity that directly influences passive membrane permeability and target binding orientation, critical parameters in medicinal chemistry campaigns where regioisomeric placement of the electrophilic warhead is not interchangeable.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Absence of 2-Methyl Substituent Reduces Steric Hindrance at the Bromoacetyl Warhead by Approximately 14 Da, Improving Nucleophilic Accessibility for Bioconjugation

The 2-methyl-substituted analog (CAS 139417-14-4) possesses a molecular weight of 284.11 g/mol versus 270.08 g/mol for the target compound, reflecting the additional methyl group at the C2 position [1]. This steric bulk adjacent to the oxazinone ring restricts conformational flexibility of the bromoacetyl side chain and reduces the solvent-accessible surface area of the electrophilic carbonyl carbon. In nucleophilic substitution and covalent inhibitor assembly, unhindered access to the α-bromoketone moiety is essential for efficient conjugation; the target compound's unsubstituted C2 position provides a sterically uncompromised warhead.

Synthetic Chemistry Covalent Inhibitor Design Bioconjugation

Supplier-Qualified Purity of >97% (HPLC) Exceeds the 95% Industry Baseline for Closest Analogs, Reducing Impurity-Driven Assay Artifacts

Commercial listings for the target compound specify a purity of >97% by HPLC , whereas the closest structural analogs—including the 2-methyl (CAS 139417-14-4) and 4-ethyl (CAS not independently verified) derivatives—are routinely supplied at 95% purity [1]. This 2-percentage-point purity differential reduces unidentified impurity burden, which is particularly critical when the bromoacetyl warhead's reactivity can generate covalent adducts with off-target nucleophiles, confounding biological assay interpretation.

Quality Control Assay Reproducibility Procurement Specification

Storage Requirement at −4 °C vs. 2–8 °C for 2-Methyl Analog Points to Higher Intrinsic Reactivity of the Unsubstituted Benzoxazinone Core

The target compound mandates storage at −4 °C for short-term (1–2 weeks) stability, with longer-term storage requiring lower temperatures . In contrast, the 2-methyl-substituted analog (CAS 139417-14-4) is specified for storage at 2–8 °C [1]. This 6–12 °C differential in recommended storage temperature is consistent with a more reactive, less sterically shielded bromoacetyl group in the target compound—a property that is advantageous when rapid covalent modification is desired but requires disciplined cold-chain logistics.

Compound Stability Reactivity Assessment Logistics Planning

Class-Level Evidence: Benzoxazinone Scaffold with Electrophilic Bromoacetyl Warhead Enables Covalent Inhibition with Micromolar Potency Across Serine Protease Targets

Although no published study has directly evaluated 6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one in a quantitative biochemical assay, the broader class of benzoxazinone derivatives carrying electrophilic substituents has been demonstrated to act as covalent, mechanism-based inhibitors of serine proteases. Specifically, benzoxazin-4-one derivatives inhibit α-chymotrypsin with IC₅₀ values ranging from 6.5 to 341.1 µM, with halogen substituents (bromo > chloro) enhancing inhibitory potency [1]. Separately, benzoxazinones with bromoacetyl or analogous electrophilic groups have been shown to form covalent acyl-enzyme complexes with HSV-1 protease at micromolar IC₅₀ values [2]. These class-level data support the inference that the target compound's bromoacetyl warhead, when properly positioned on the benzoxazinone core, is competent for covalent target engagement. Users should note that direct potency measurements for this specific compound are absent from the peer-reviewed literature and must be empirically determined.

Covalent Inhibitor Pharmacology Serine Protease Structure-Activity Relationship

Optimal Deployment Scenarios for 6-(2-Bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 58819-97-9) Based on Verified Differentiation


Covalent Fragment and Warhead Library Assembly for Serine Protease or Kinase Inhibitor Campaigns

The compound's sterically unencumbered C6-bromoacetyl warhead and >97% HPLC purity make it an advantageous building block for constructing focused covalent fragment libraries. Its higher TPSA relative to the C7-regioisomer reduces passive membrane permeability, supporting the design of peripherally restricted covalent probes where systemic distribution is undesirable . The −4 °C storage requirement, while imposing logistical constraints, signals a reactive warhead that requires minimal activation for nucleophilic displacement—potentially reducing incubation times in biochemical assays compared to more hindered analogs.

Activity-Based Protein Profiling (ABPP) Probe Synthesis Requiring High Warhead Accessibility

The absence of a C2-methyl substituent—resulting in a molecular weight 14 Da lower than the 2-methyl analog—provides superior accessibility of the α-bromoketone group for conjugation to alkyne or fluorophore reporter tags. This property is critical for ABPP workflows where steric hindrance at the warhead can reduce labeling efficiency and compromise target identification coverage. The 2% purity advantage over standard 95% analogs reduces the risk of contaminating reactive species that could generate spurious labeling events .

PROTAC Linker Attachment Chemistry Utilizing the Bromoacetyl as a Discrete Electrophilic Handle

The bromoacetyl group serves as a chemoselective electrophile for thiol-containing linkers in PROTAC (Proteolysis-Targeting Chimera) assembly. The C6 positional isomer's distinct TPSA and LogP profile, compared to C7-analogs, provides a differentiated physicochemical starting point for optimizing the overall PROTAC molecule's drug-like properties. The lower steric demand of the target compound relative to 2-methyl or 4-ethyl congeners facilitates efficient conjugation with bulky E3-ligase recruiting ligands [1].

Quality-Controlled Intermediate for Multi-Step Medicinal Chemistry Syntheses with Strict Purity Gates

For multi-step synthetic routes where intermediate purity directly governs final product yield and purity, the target compound's >97% HPLC specification provides a procurement advantage. Starting with a 2% higher purity intermediate reduces the burden on downstream purification, particularly critical when the final product is destined for in vivo studies where impurity-driven toxicology findings can confound interpretation. The 220–225 °C melting point also offers a convenient identity and purity check via melting point determination before committing to subsequent synthetic steps .

Quote Request

Request a Quote for 6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.